5-Bromo-2-chlorothiazolo[5,4-b]pyridine
Overview
Description
5-Bromo-2-chlorothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. This compound is characterized by a fused ring system consisting of a thiazole ring and a pyridine ring, with bromine and chlorine substituents at the 5 and 2 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chlorothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-amino-3-bromo-5-chloropyridine with a suitable thiazole precursor under specific conditions. For example, a solution of 2-amino-3-bromo-5-chloropyridine in N-methylpyrrolidone can be reacted with O-ethylxanthic acid potassium salt to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chlorothiazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiazolo[5,4-b]pyridine, while oxidation can produce a sulfone derivative .
Scientific Research Applications
5-Bromo-2-chlorothiazolo[5,4-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, anti-inflammatory, and antitumor agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Biology: It serves as a scaffold for the development of bioactive molecules and probes for studying biological processes.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorothiazolo[4,5-b]pyridine
- 2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine
- 2-Bromothiazolo[4,5-b]pyridine
Uniqueness
5-Bromo-2-chlorothiazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and allows for diverse functionalization. Additionally, its fused ring system provides a rigid scaffold that is beneficial for binding to biological targets with high specificity .
Properties
IUPAC Name |
5-bromo-2-chloro-[1,3]thiazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZVRGYHXUIPEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278971 | |
Record name | 5-Bromo-2-chlorothiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201278971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355241-50-7 | |
Record name | 5-Bromo-2-chlorothiazolo[5,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355241-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chlorothiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201278971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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